molecular formula C16H15N5O2S B11979363 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11979363
M. Wt: 341.4 g/mol
InChI Key: TWLMDAMPSZYVNH-VCHYOVAHSA-N
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Description

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,4-dimethoxybenzaldehyde with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol lies in its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group and the pyridine ring enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H15N5O2S/c1-22-13-4-3-12(14(9-13)23-2)10-18-21-15(19-20-16(21)24)11-5-7-17-8-6-11/h3-10H,1-2H3,(H,20,24)/b18-10+

InChI Key

TWLMDAMPSZYVNH-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)OC

Origin of Product

United States

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